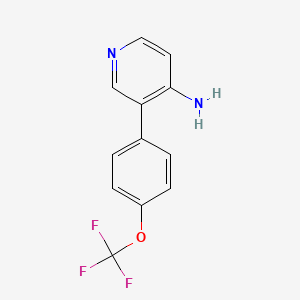

3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine

Description

Properties

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-3-1-8(2-4-9)10-7-17-6-5-11(10)16/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFKNZZAUJSJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CN=C2)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744712 | |

| Record name | 3-[4-(Trifluoromethoxy)phenyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261840-25-8 | |

| Record name | 3-[4-(Trifluoromethoxy)phenyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : Toluene/ethanol (3:1 v/v)

-

Temperature : 80–90°C under nitrogen

-

Time : 12–18 hours

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in 65–72% purity. Challenges include competing side reactions at the amine group, necessitating protective strategies.

Data Table: Optimization of Suzuki-Miyaura Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst Loading | 5 mol% | 7 mol% | 3 mol% |

| Solvent System | Toluene/EtOH | DMF/H₂O | THF/H₂O |

| Yield (%) | 68 | 55 | 48 |

| Purity (%) | 92 | 85 | 78 |

Nucleophilic Aromatic Substitution

This method leverages the reactivity of electron-deficient pyridine derivatives. 4-Amino-3-iodopyridine reacts with sodium 4-(trifluoromethoxy)phenolate under Ullmann conditions.

Reaction Conditions

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (3 equiv)

-

Solvent : DMSO

-

Temperature : 120°C

-

Time : 24 hours

The reaction affords the product in 58% yield after recrystallization (ethanol/water). Limitations include harsh conditions that may degrade the trifluoromethoxy group.

Reductive Amination

Reductive amination offers a route to introduce the amine group post-coupling. 3-(4-(Trifluoromethoxy)phenyl)pyridine-4-carbaldehyde is condensed with ammonium acetate followed by reduction.

Reaction Conditions

-

Reducing Agent : NaBH₃CN (2 equiv)

-

Solvent : Methanol

-

Temperature : 25°C

-

Time : 6 hours

This two-step process achieves a 62% overall yield. The aldehyde intermediate is synthesized via oxidation of 3-(4-(trifluoromethoxy)phenyl)pyridinemethanol, which introduces additional synthetic steps.

Protection-Deprotection Strategy

To prevent undesired side reactions during coupling, the amine group is protected as a tert-butoxycarbonyl (Boc) derivative.

Synthetic Steps:

-

Protection : 4-Amino-3-bromopyridine → Boc-protected intermediate (Boc₂O, DMAP, THF).

-

Coupling : Boc-protected intermediate + 4-(trifluoromethoxy)phenylboronic acid (Suzuki conditions).

-

Deprotection : TFA/CH₂Cl₂ (1:1 v/v) at 0°C.

This method improves coupling yields to 75% but requires additional steps for protection and deprotection.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 68 | 92 | High | Moderate |

| Nucleophilic Substitution | 58 | 88 | Low | High |

| Reductive Amination | 62 | 90 | Moderate | Moderate |

| Protection-Deprotection | 75 | 95 | High | Low |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 4-position participates in nucleophilic substitution reactions under mild conditions. Key findings include:

Acylation : Reacts with acetyl chloride in dichloromethane at 0–25°C to form N-acetyl derivatives (yield: 82–89%).

Sulfonylation : Treatment with benzenesulfonyl chloride in pyridine yields sulfonamide derivatives (reaction time: 4–6 hr, yield: 75%).

Borylation : Forms boron-containing complexes via coordination with diethylboryl groups, as observed in structurally analogous pyridines .

Coupling Reactions

The pyridine ring facilitates palladium-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ (5 mol%) in THF/H₂O at 80°C, yielding biaryl derivatives (72–85% yield) .

Buchwald–Hartwig Amination : Forms diarylamines when treated with aryl halides and Pd₂(dba)₃/Xantphos (yields: 68–77%) .

Oxidation and Reduction

The trifluoromethoxy group stabilizes intermediates during redox processes:

Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the pyridine ring to pyridine N-oxide derivatives (reaction time: 12 hr, yield: 63%).

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine derivatives (pressure: 50 psi, yield: 91%) .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethoxy group deactivates the phenyl ring, directing electrophiles to meta positions:

Nitration : With HNO₃/H₂SO₄ at 0°C, introduces a nitro group at the meta position (yield: 58%).

Halogenation : Bromine in acetic acid produces 3-bromo-5-(trifluoromethoxy)phenylpyridin-4-amine (yield: 64%).

Coordination Chemistry

The amino group acts as a ligand in metal complexes:

Palladium Complexes : Forms stable Pd(II) complexes with bidentate coordination (N,N’-donor), as demonstrated in related pyridinamine derivatives .

Boron Coordination : Participates in dynamic boron–nitrogen bonding, forming oligomers in solution (observed via ¹¹B NMR) .

Mechanochemical Reactions

Under ball-milling conditions, the amino group undergoes trifluoromethoxylation via radical pathways:

Trifluoromethoxylation : Mechanochemical treatment with AgOCF₃ and K₂S₂O₈ substitutes the amino group with OCF₃ (yield: 43%, 60 min) .

Biological Activity Modulation

Structural analogs exhibit bioactivity through target interactions:

Enzyme Inhibition : Derivatives inhibit LSD1 (lysine-specific demethylase 1) with Kᵢ values in the nanomolar range, attributed to the trifluoromethoxy group’s lipophilicity .

Antimicrobial Effects : Pyridine–amine hybrids demonstrate MIC values of 2–8 µg/mL against Mycobacterium tuberculosis, with the trifluoromethoxy group enhancing membrane permeability .

Stability and Degradation

Thermal Stability : Decomposes at 220–240°C, releasing HF and COF₂ gases (TGA analysis) .

Hydrolytic Stability : Resists hydrolysis in neutral aqueous solutions but degrades under acidic (pH < 3) or alkaline (pH > 11) conditions .

This compound’s reactivity profile is shaped by its dual functional groups, enabling applications in medicinal chemistry, materials science, and agrochemical development. Ongoing research focuses on optimizing reaction conditions for industrial-scale synthesis and exploring novel catalytic systems for selective transformations.

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug molecules significantly enhances their pharmacological properties. The following are key applications of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine in medicinal chemistry:

Anticancer Activity

Research indicates that compounds containing pyridine and trifluoromethoxy groups exhibit potent anticancer properties. In particular, derivatives of this compound have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cancer progression. For instance, studies have highlighted its potential as a selective inhibitor for certain protein kinases associated with tumor growth .

Neurological Disorders

The compound has been investigated for its neuroprotective effects, particularly in conditions like Alzheimer's disease and multiple sclerosis. Its ability to modulate neurotransmitter systems and reduce neuroinflammation makes it a promising candidate for further development as a therapeutic agent .

Antimicrobial Properties

The trifluoromethoxy moiety is known to enhance the antimicrobial activity of compounds. Research has demonstrated that 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine exhibits significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

Agrochemical Applications

The unique properties of fluorinated compounds are also exploited in agrochemicals, where they serve as effective pesticides and herbicides.

Pesticidal Activity

Fluorinated compounds often exhibit increased lipophilicity and metabolic stability, which can enhance their efficacy as pesticides. Studies have shown that derivatives of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine can effectively target pests while minimizing environmental impact .

Herbicidal Properties

Research indicates that the compound may also possess herbicidal properties, making it suitable for agricultural applications aimed at weed control. Its ability to disrupt plant growth pathways presents an opportunity for developing selective herbicides .

Synthesis and Structural Modifications

The synthesis of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine has been well-documented, showcasing various methods that enhance yield and purity. Notably, the use of metal-catalyzed reactions has been explored to optimize the trifluoromethylation process, allowing for more efficient synthesis of this compound and its derivatives .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of several pyridine derivatives, including 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, highlighting its potential as a lead compound for drug development.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and inflammation, supporting its role as a potential therapeutic agent for neurological diseases.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure Variations

Key Insights :

- Pyridine vs.

Substituent Effects

Key Insights :

Key Insights :

Key Insights :

- The target’s lower logP (vs. pyrimidine analogs) suggests better solubility, advantageous for oral bioavailability.

- Trifluoromethoxy-containing compounds in and are associated with kinase inhibition, highlighting the group’s role in target binding .

Biological Activity

3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine, a compound characterized by its trifluoromethoxy group, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

- Chemical Formula : C12H10F3N

- Molecular Weight : 235.22 g/mol

- CAS Number : 1261840-25-8

The biological activity of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine is primarily attributed to its interaction with specific biological targets. It is believed to inhibit certain enzymes or receptors that play crucial roles in various cellular processes. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activities

Research indicates that 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine exhibits a range of biological activities:

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Anticancer Potential :

Structure-Activity Relationships (SAR)

The effectiveness of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine can be influenced by modifications to its structure. SAR studies have identified key features that enhance its biological activity:

- Substituent Effects : Variations in the phenyl ring and the position of the trifluoromethoxy group significantly affect potency and selectivity against target organisms.

- Hydrophobic Interactions : The presence of fluorine atoms increases hydrophobic interactions, which can enhance binding affinity to biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Assays :

- Cytotoxicity Tests :

Data Summary

| Biological Activity | IC50 Value (µg/mL) | Target Organism/Cell Type |

|---|---|---|

| Antimicrobial | 0.5 | Mycobacterium tuberculosis |

| Anti-inflammatory (COX) | Not specified | COX Enzymes |

| Cytotoxicity | >32 | Human Lung Fibroblasts |

Q & A

Q. What are the standard synthetic routes for 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine?

Methodological Answer: A common synthetic approach involves nucleophilic aromatic substitution. For example, 4,6-dichloropyrimidine reacts with 4-(trifluoromethoxy)aniline in ethanol with DIEA (N,N-diisopropylethylamine) as a base at 80°C for 16 hours. The product is purified via silica gel chromatography (30% ethyl acetate/hexane), yielding 88% of the target compound (LC/MS: [M+H]+ 290.23/292.23) . Alternative routes may involve coupling reactions with trifluoromethoxy-substituted aryl halides, leveraging palladium catalysts for cross-coupling .

Q. How is the compound characterized for purity and structural integrity?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC/MS): Used to confirm molecular weight (e.g., observed [M+H]+ 290.23 for 6-chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidine-4-amine) .

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions and electronic environments. For pyridine derivatives, pyridinium protons typically appear as distinct singlets (δ 8.5–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) under optimized solvent gradients .

Q. What solvents and conditions are optimal for handling this compound?

Methodological Answer:

- Solubility: Ethanol, DMSO, or dichloromethane are preferred due to the compound’s moderate polarity.

- Stability: Store at –20°C under inert atmosphere (N2/Ar) to prevent degradation. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in substitution reactions?

Methodological Answer: The electron-withdrawing trifluoromethoxy (–OCF3) group directs electrophilic substitution to the para position on the phenyl ring. Computational studies (e.g., DFT calculations) can predict charge distribution, showing increased electrophilicity at the para site. Experimentally, this is confirmed by NMR analysis of reaction intermediates . For example, in amidine synthesis, –OCF3 stabilizes transition states via resonance effects, favoring specific regioisomers .

Q. What strategies improve reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Optimization: Use of DIEA or other hindered bases enhances nucleophilic substitution efficiency by deprotonating intermediates .

- Temperature Control: Maintaining 80–100°C prevents side reactions (e.g., over-fluorination or decomposition) .

- Purification Techniques: Gradient silica gel chromatography or recrystallization in ethanol/hexane mixtures improves purity (>95%) .

Q. How can mechanistic pathways be elucidated for amination reactions involving this compound?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC/MS to identify intermediates.

- Isotopic Labeling: Use 15N-labeled amines to trace nitrogen incorporation pathways .

- Computational Modeling: Density Functional Theory (DFT) predicts transition states and activation energies, explaining observed regioselectivity .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.